molecular formula C15H13ClN2O3S B2583459 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-40-0

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2583459
CAS No.: 921812-40-0
M. Wt: 336.79
InChI Key: NADNRWIFRNOHMT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have been designed as acetylcholine esterase (AChE) inhibitors , which are used clinically to treat Alzheimer’s disease (AD) .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that the compound may influence various biochemical pathways related to these activities.

Result of Action

It’s known that indole derivatives have diverse biological activities . This suggests that the compound may have a variety of molecular and cellular effects depending on the specific biological activity it modulates.

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, a key enzyme in the apoptosis pathway . The interaction between this compound and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in cancer cells . Additionally, this compound has shown potential in inhibiting acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3, leading to cell death . It also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . In neuronal cells, this compound enhances neurotransmission by inhibiting acetylcholine esterase, thereby increasing the levels of acetylcholine .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of caspase-3, leading to its activation and subsequent induction of apoptosis . The binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . Additionally, this compound inhibits acetylcholine esterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing neurotransmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis in cancer cells and inhibiting acetylcholine esterase in neuronal cells . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of anti-apoptotic proteins or increased expression of acetylcholine esterase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve its therapeutic effects . Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound are excreted primarily through the kidneys . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-oxoindoline-based acetohydrazides: These compounds share the indole core and have shown notable cytotoxicity towards cancer cell lines.

    Indole derivatives: Various indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups, along with the sulfonamide linkage, differentiates it from other indole derivatives and enhances its potential for targeted applications.

Properties

IUPAC Name

3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNRWIFRNOHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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